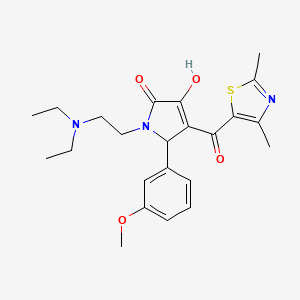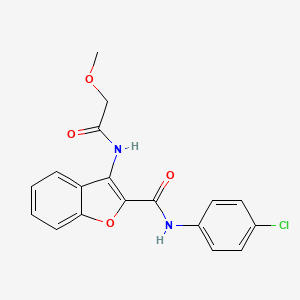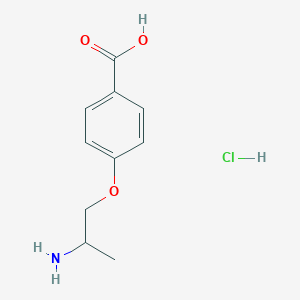
Diethyl 4-hydroxy-3,6-quinolinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including reactions of quinolinediones with diethyl acetylenedicarboxylate, leading to pyrano[3,2-c]quinoline carboxylates and fumarates in good yields. These syntheses are characterized by the use of catalytic triethylamine in ethanol and exhibit a wide range of chemical behaviors depending on the reactants and conditions employed (El-Sheref et al., 2017).
Molecular Structure Analysis
The molecular structure of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate and its derivatives is elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, mass spectrometry, and elemental analysis. These techniques provide detailed insights into the arrangement of atoms and the electronic environment within the molecule, showcasing its complex nature and the influence of substitutions on its structure.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions that highlight their reactivity and potential for further modification. For example, Vilsmeier-Haack reactions, palladium-catalyzed oxidative carbonylation, and reactions with hydroxylamine hydrochloride demonstrate the compounds' versatility in chemical transformations. These reactions lead to various products with different structural and functional features, indicating the reactive nature of the quinoline core (Ibrahim et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyranoquinoline Derivatives : El-Sheref et al. (2017) demonstrated the synthesis of pyranoquinoline derivatives, highlighting the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate, leading to the formation of ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyranoquinoline-4-carboxylates and other related compounds. These derivatives are valuable in various chemical and pharmaceutical applications (El-Sheref et al., 2017).
One-Pot Cascade Reaction for Quinolone Derivatives : Huang et al. (2015) described a practical and efficient strategy for preparing 4-quinolone derivatives, using diethyl acetylenedicarboxylate and aromatic amines. This transition-metal-free protocol emphasizes the synthesis of these derivatives through hydroamination and intramolecular ring closure (Huang et al., 2015).
Microwave-Assisted Synthesis of Pyranoquinolines : Razzaq and Kappe (2007) explored the microwave-assisted cyclocondensation of N-methylaniline with diethyl malonate, demonstrating an efficient approach for synthesizing pyranoquinolines. This method leverages controlled microwave heating technology for efficient synthesis (Razzaq & Kappe, 2007).
Synthesis of Fluorans for Reversible Thermochromic Materials : Patel et al. (2005) synthesized 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl and diethylamino groups. These fluorans were then applied in reversible thermochromic materials, demonstrating the utility of these compounds in material science (Patel et al., 2005).
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : Sekar and Prasad (1999) utilized reactions involving diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines, leading to the synthesis of 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones. This method is significant for the synthesis of complex organic compounds found in natural products (Sekar & Prasad, 1999).
Wirkmechanismus
Eigenschaften
IUPAC Name |
diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYNUSEKQNMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)


![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)

![Ethyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B2488565.png)
![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2488573.png)



